Cas no 2694731-46-7 (N1-(oxetan-3-yl)benzene-1,4-diamine)

N1-(oxetan-3-yl)benzene-1,4-diamine is a versatile aromatic amine derivative featuring an oxetane ring, which enhances its reactivity and potential applications in pharmaceutical and agrochemical synthesis. The oxetane moiety introduces steric and electronic effects, improving metabolic stability and bioavailability in drug development. Its primary amine group allows for further functionalization, making it a valuable intermediate in the preparation of heterocyclic compounds and bioactive molecules. The compound's rigid oxetane structure contributes to conformational constraint, which can be advantageous in designing selective receptor ligands. Suitable for use in cross-coupling reactions and nucleophilic substitutions, it offers synthetic flexibility for advanced organic transformations.
N1-(oxetan-3-yl)benzene-1,4-diamine structure
2694731-46-7 structure
商品名:N1-(oxetan-3-yl)benzene-1,4-diamine
CAS番号:2694731-46-7
MF:C9H12N2O
メガワット:164.204381942749
CID:6267400
PubChem ID:156620435

N1-(oxetan-3-yl)benzene-1,4-diamine 化学的及び物理的性質

名前と識別子

    • N1-(oxetan-3-yl)benzene-1,4-diamine
    • EN300-7463912
    • 2694731-46-7
    • SCHEMBL24030297
    • インチ: 1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6,10H2
    • InChIKey: FCFYUPKECKTQPV-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C1)NC1C=CC(=CC=1)N

計算された属性

  • せいみつぶんしりょう: 164.094963011g/mol
  • どういたいしつりょう: 164.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 140
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 47.3Ų

N1-(oxetan-3-yl)benzene-1,4-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7463912-0.1g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
0.1g
$392.0 2025-03-11
Enamine
EN300-7463912-0.25g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
0.25g
$559.0 2025-03-11
Enamine
EN300-7463912-0.5g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
0.5g
$879.0 2025-03-11
Enamine
EN300-7463912-5.0g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
5.0g
$3273.0 2025-03-11
Enamine
EN300-7463912-0.05g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
0.05g
$262.0 2025-03-11
Enamine
EN300-7463912-10.0g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
10.0g
$4852.0 2025-03-11
Enamine
EN300-7463912-1.0g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
1.0g
$1129.0 2025-03-11
Enamine
EN300-7463912-2.5g
N1-(oxetan-3-yl)benzene-1,4-diamine
2694731-46-7 95.0%
2.5g
$2211.0 2025-03-11

N1-(oxetan-3-yl)benzene-1,4-diamine 関連文献

N1-(oxetan-3-yl)benzene-1,4-diamineに関する追加情報

Professional Introduction to N1-(oxetan-3-yl)benzene-1,4-diamine (CAS No: 2694731-46-7)

N1-(oxetan-3-yl)benzene-1,4-diamine (CAS No: 2694731-46-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, characterized by its unique structural framework, combines a benzene ring with two amino groups and an oxetane moiety, making it a versatile intermediate for the synthesis of various pharmacologically active molecules.

The oxetan-3-yl group in the molecular structure of N1-(oxetan-3-yl)benzene-1,4-diamine introduces a strained three-membered ring that can undergo various chemical transformations. This feature makes it particularly useful in drug development, where such structural motifs are often employed to enhance binding affinity and metabolic stability. The presence of two amino groups further extends its utility as a building block for more complex molecules, including potential therapeutic agents.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of N1-(oxetan-3-yl)benzene-1,4-diamine suggest its potential application in this area. Specifically, the benzene ring and the two amino groups can interact with target proteins and enzymes, while the oxetane group may provide additional conformational flexibility. This combination of properties has led researchers to explore its role in the design of new drugs targeting conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the oxetane group typically involves ring-closing metathesis or other cycloaddition reactions, which are well-established in synthetic chemistry. The subsequent functionalization of the benzene ring with amino groups adds another layer of complexity but also opens up numerous possibilities for further derivatization.

The pharmacological profile of N1-(oxetan-3-yl)benzene-1,4-diamine is currently under investigation in several academic and industrial research laboratories. Preliminary studies have shown that this compound exhibits promising interactions with certain enzymes and receptors, suggesting its potential as a lead compound for drug discovery. For instance, its ability to bind to metalloproteinases has been noted in early-stage research, which could have implications for the treatment of inflammation-related diseases.

The use of computational methods has also played a crucial role in understanding the behavior of N1-(oxetan-3-yl)benzene-1,4-diamine. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets at the atomic level. These simulations have provided valuable insights into its binding affinity and specificity, guiding experimental efforts toward optimizing its pharmacological properties.

In addition to its potential therapeutic applications, N1-(oxetan-3-yl)benzene-1,4-diamine may find utility in materials science. The unique structural features of this compound make it a candidate for developing novel polymers or functional materials with specific properties. For example, its rigid benzene core combined with flexible oxetane units could lead to materials with enhanced mechanical strength or thermal stability.

The future prospects for N1-(oxetan-3-yl)benzene-1,4-diamine are promising, given its diverse structural features and potential applications. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in both academic research and industrial drug development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential in harnessing its full potential.

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